Pomotrelvir
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Overview
Description
Pomotrelvir is a novel antiviral compound that acts as a potent competitive inhibitor of the main protease (M pro) of coronaviruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 . This compound has shown high selectivity against human proteases and broad activity against various human coronaviruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomotrelvir involves multiple steps, including the formation of key intermediates and their subsequent coupling. . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Pomotrelvir undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pomotrelvir has a wide range of scientific research applications, including:
Mechanism of Action
Pomotrelvir exerts its effects by binding to the active site of the main protease (M pro) of coronaviruses, thereby inhibiting the protease’s activity . This inhibition prevents the protease from processing viral polyproteins, which is essential for viral replication and maturation . The molecular targets include the catalytic cysteine residue in the protease’s active site, and the pathways involved are related to viral protein synthesis and processing .
Comparison with Similar Compounds
Pomotrelvir is often compared with other protease inhibitors like nirmatrelvir. While both compounds target the main protease of SARS-CoV-2, this compound has shown unique binding properties and a different resistance profile . Similar compounds include:
Nirmatrelvir: Another main protease inhibitor with a similar mechanism of action.
Remdesivir: A nucleoside analog that targets viral RNA synthesis.
Molnupiravir: Another nucleoside analog with antiviral activity.
This compound’s uniqueness lies in its high selectivity against human proteases and broad activity against various coronavirus strains .
Properties
CAS No. |
2713437-86-4 |
---|---|
Molecular Formula |
C23H26ClN5O3 |
Molecular Weight |
455.9 g/mol |
IUPAC Name |
7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H26ClN5O3/c24-17-5-1-3-14-11-19(28-20(14)17)23(32)29-18(9-13-6-7-13)22(31)27-16(12-25)10-15-4-2-8-26-21(15)30/h1,3,5,11,13,15-16,18,28H,2,4,6-10H2,(H,26,30)(H,27,31)(H,29,32)/t15-,16-,18-/m0/s1 |
InChI Key |
BNMFQWUHWYJTRI-BQFCYCMXSA-N |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)C[C@@H](C#N)NC(=O)[C@H](CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |
Canonical SMILES |
C1CC(C(=O)NC1)CC(C#N)NC(=O)C(CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |
Origin of Product |
United States |
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